2-{spiro[2.5]octan-6-yl}ethan-1-aminehydrochloride
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Overview
Description
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is a spirocyclic amine with a unique structure. It is a white to off-white crystalline powder that is soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride typically involves the reaction of spiro[2.5]octane-1-ethanamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols .
Scientific Research Applications
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{spiro[2.5]octan-6-yl}ethan-1-one: This compound has a similar spirocyclic structure but differs in its functional groups.
Spiro[2.5]octane-1-ethanamine: This compound is closely related but lacks the hydrochloride component.
Uniqueness
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
2-spiro[2.5]octan-6-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-3-9-1-4-10(5-2-9)6-7-10;/h9H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBCRSDTWRSEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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